methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-6(4-10)3-9-7(5)8(11)12-2/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVDPBGFXRDGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-57-2 | |
| Record name | methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Physical and chemical properties of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS No. 1803589-57-2) is a substituted pyrrole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrrole scaffold is a core component of numerous natural products and pharmaceuticals, valued for its diverse biological activities.[1] This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes information from supplier data and leverages established chemical principles and comparative data from structurally related analogs to offer scientifically grounded insights into its characteristics and potential applications.
Core Molecular Attributes and Physical Properties
Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is a poly-functionalized heterocyclic compound. Its structure, featuring a methyl ester, a formyl group, and a methyl group on the pyrrole ring, provides multiple sites for chemical modification, making it a valuable building block in drug discovery.
Structural and General Properties
The fundamental identifiers for this compound are summarized in the table below. The molecular formula and weight have been confirmed by chemical suppliers.[2]
| Property | Value | Source |
| IUPAC Name | methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | - |
| CAS Number | 1803589-57-2 | [2] |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| Appearance | Predicted: Off-white to yellow or brown solid | Inferred |
| Melting Point | Not available. Predicted to be higher than related, less substituted pyrroles. For comparison, methyl 4-formyl-1H-pyrrole-2-carboxylate melts at 120-126 °C.[3] | - |
| Boiling Point | Not available. Expected to be high due to polarity and potential for hydrogen bonding. | - |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Low solubility in water is expected. | Inferred |
Rationale for Predicted Properties
The predictions for appearance and solubility are based on common characteristics of similar small organic molecules. The presence of polar functional groups (ester and aldehyde) and the N-H group capable of hydrogen bonding suggests a crystalline solid at room temperature. These same groups will confer solubility in polar organic solvents, while the overall carbon framework limits water solubility.
Spectroscopic and Analytical Characterization
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. These predictions are invaluable for researchers in confirming the identity and purity of synthesized samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment.
-
N-H Proton: A broad singlet, typically in the range of 9.0-12.0 ppm.
-
Aldehyde Proton (-CHO): A sharp singlet around 9.5-10.0 ppm.
-
Pyrrole Ring Proton (C5-H): A singlet or a doublet with small coupling to the N-H proton, expected around 7.0-7.5 ppm.
-
Ester Methyl Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm.
-
Ring Methyl Protons (-CH₃): A sharp singlet around 2.2-2.5 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
Aldehyde Carbonyl: ~185-195 ppm
-
Ester Carbonyl: ~160-165 ppm
-
Pyrrole Ring Carbons: Four distinct signals in the aromatic region (~110-140 ppm).
-
Ester Methyl Carbon: ~51-53 ppm
-
Ring Methyl Carbon: ~12-15 ppm
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching frequencies of its functional groups.
-
N-H Stretch: A broad band around 3200-3400 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Multiple peaks in the 2850-3100 cm⁻¹ region.
-
Aldehyde C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
Ester C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹.
-
C=C and C-N Stretches (Pyrrole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The molecular ion peak (M⁺) in a mass spectrum would be observed at an m/z corresponding to its molecular weight (167.16). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₈H₉NO₃.
Chemical Properties and Reactivity
The reactivity of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is governed by the interplay of its functional groups and the aromatic pyrrole core. The pyrrole ring is electron-rich and generally reactive towards electrophiles, although the electron-withdrawing ester and formyl groups will deactivate it compared to unsubstituted pyrrole.[4]
Key Reaction Pathways
-
Reactions of the Aldehyde Group: The formyl group is a versatile handle for further synthetic transformations, including:
-
Oxidation: Can be oxidized to a carboxylic acid.
-
Reduction: Can be reduced to a primary alcohol.
-
Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.
-
Wittig Reaction: Can be converted to an alkene.
-
Condensation Reactions: Can react with active methylene compounds or amines to form larger, more complex structures.[5]
-
-
Reactions of the Ester Group: The methyl ester can be:
-
Hydrolyzed: To the corresponding carboxylic acid under acidic or basic conditions.
-
Reduced: To a primary alcohol using strong reducing agents like lithium aluminum hydride.
-
Amidated: Can react with amines to form amides.
-
-
Reactions at the Pyrrole Ring:
-
N-Alkylation/N-Acylation: The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for alkylation or acylation at the nitrogen atom.
-
Electrophilic Substitution: Despite deactivation, electrophilic substitution (e.g., halogenation, nitration) is possible, likely directed to the C5 position, which is the most electron-rich site not occupied.
-
Caption: Key reactivity sites of the target molecule.
Synthesis Methodology
A plausible and efficient synthesis of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate would likely involve the formylation of a pre-existing 3-methyl-1H-pyrrole-2-carboxylate precursor. The Vilsmeier-Haack reaction is a standard and regioselective method for introducing a formyl group onto electron-rich aromatic rings like pyrroles.[6]
Proposed Synthetic Workflow: Vilsmeier-Haack Formylation
This protocol is a generalized procedure based on established methods for formylating pyrrole carboxylates.
Step 1: Activation of DMF
-
To a solution of dimethylformamide (DMF) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride.
-
Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
Step 2: Formylation of the Pyrrole
-
Dissolve the starting material, methyl 3-methyl-1H-pyrrole-2-carboxylate, in an anhydrous solvent.
-
Slowly add the solution of the pyrrole to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
Step 3: Work-up and Purification
-
Carefully quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate or sodium acetate.
-
Stir vigorously until the intermediate iminium salt is hydrolyzed to the aldehyde.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final compound.
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. 1803589-57-2|Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Abstract: Formyl-pyrrole scaffolds are prevalent structural motifs found in a diverse array of natural products, cooked foods, and pharmaceutical agents. Their biological activities, ranging from immunosuppressive and antimicrobial to antioxidant and anti-inflammatory, make them a focal point for researchers in natural product chemistry and drug development.[1][2] This technical guide provides an in-depth exploration of the pathways leading to formyl-pyrrole compounds, drawing a critical distinction between genetically encoded, enzyme-catalyzed biosynthesis and non-enzymatic formation via Maillard chemistry. We will dissect the convergent biosynthesis of the tripyrrole antibiotic prodigiosin as a primary exemplar of enzymatic assembly, detail the ubiquitous Maillard reaction responsible for many simple formyl-pyrroles, and explore emerging chemo-enzymatic strategies. This guide is designed for researchers, scientists, and drug development professionals, offering not only a review of established pathways but also practical, field-proven insights into the methodologies used to investigate them.
Introduction: The Chemical and Biological Landscape of Formyl-Pyrroles
The Formyl-Pyrrole Moiety
The formyl-pyrrole is an aromatic heterocyclic structure characterized by a five-membered pyrrole ring functionalized with a formyl group (-CH=O), most commonly at the C-2 position (pyrrole-2-carboxaldehyde). This arrangement combines the electron-rich aromaticity of the pyrrole ring with the electrophilic reactivity of an aldehyde, creating a versatile chemical scaffold.[3][4] This duality underpins its presence in complex secondary metabolites and its role as a reactive intermediate in biological systems.
Significance in Natural Products and Drug Development
Formyl-pyrrole compounds exhibit a remarkable spectrum of biological activities. The most prominent example is the prodigiosin family of red pigments produced by bacteria like Serratia marcescens.[1] Prodigiosin and its analogs are known for their potent immunosuppressant, antifungal, antimalarial, and anticancer properties, which stem from their ability to trigger apoptosis in malignant cells.[1] Beyond these complex antibiotics, simpler formyl-pyrroles, often arising from food processing, display significant hepatoprotective, immunostimulatory, and antioxidant effects.[5][6][7]
A Fundamental Dichotomy: Differentiating True Biosynthesis from Maillard Chemistry
A crucial point of understanding for any researcher in this field is the dual origin of formyl-pyrroles. It is a common misconception to attribute all naturally isolated formyl-pyrroles to enzymatic secondary metabolism.[5][6]
-
Enzymatic Biosynthesis: In this context, the formyl-pyrrole is a specific intermediate in a genetically encoded pathway, assembled by a dedicated suite of enzymes. The biosynthesis of prodigiosin, which involves the formation of the key intermediate 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), is the archetypal example.[8][9]
-
Non-Enzymatic Formation: Many formyl-pyrroles, particularly 5-(hydroxymethyl)pyrrole-2-carbaldehydes, are not true secondary metabolites but rather products of the Maillard reaction.[2][7][10] This is a spontaneous chemical reaction between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid or other amine.[10][11] These are often found in cooked foods, aged extracts, and biological systems under physiological stress.[11]
Understanding this distinction is paramount, as it dictates the experimental approaches required for discovery, characterization, and synthesis.
Enzymatic Biosynthesis: The Prodigiosin Superfamily as a Case Study
The biosynthesis of prodigiosin in γ-proteobacteria such as Serratia marcescens is the most well-characterized pathway involving a formyl-pyrrole intermediate.[12] It is a model of metabolic elegance, employing a convergent strategy where two distinct branches of a pathway synthesize two different pyrrole-containing precursors, which are then joined in a final condensation step.[8] The entire process is orchestrated by the pig gene cluster.[9][12]
Pathway I: Formation of the Formyl-Bipyrrole Precursor (MBC)
The "formyl-pyrrole" component of prodigiosin is 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). Its assembly is a fascinating interplay between nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) logic, starting from the amino acids L-proline and L-serine.[1]
-
Activation and Pyrrole Ring A Formation: The pathway initiates with the activation of L-proline. The enzyme PigI adenylates L-proline and transfers it to a peptidyl carrier protein (PCP) domain on the PigG protein.[12] Subsequently, the FAD-dependent oxidase PigA oxidizes the proline ring to form a pyrrolyl-2-carboxyl-S-PCP intermediate.[1][12] This step is the foundational conversion of an amino acid into the core pyrrole scaffold.
-
Elaboration to the Bipyrrole Core: The pathway then incorporates L-serine, likely through PKS-like machinery, to form the second pyrrole ring (Ring B).[1] A suite of enzymes including PigJ, PigH, PigM, and PigF are implicated in the subsequent steps of methylation, oxidation, and final formylation to yield the mature MBC molecule.[8] The precise mechanism of the formylation step remains an area of active investigation but is a critical enzymatic transformation within the cluster.
Pathway II: Formation of the Monopyrrole Moiety (MAP)
Running in parallel is a separate pathway for the synthesis of the monopyrrole, 2-methyl-3-n-amyl-pyrrole (MAP).[8]
-
Carbon Backbone Assembly: This pathway begins with the condensation of pyruvate and 2-octenal, a reaction catalyzed by the thiamine pyrophosphate (TPP)-dependent enzyme PigD.[12]
-
Amination and Cyclization: The resulting intermediate undergoes transamination and cyclization, mediated by PigE, to form the MAP precursor, which is then oxidized by PigB to yield MAP.[8][12]
The Final Condensation
The culmination of the entire biosynthetic process is the condensation of the two precursors, MBC and MAP. This final step is catalyzed by the enzyme PigC, which ligates the two molecules to form the characteristic tripyrrole structure of prodigiosin.[1][8]
Visualizing the Prodigiosin Pathway
Caption: Convergent biosynthesis of prodigiosin in Serratia marcescens.
Non-Enzymatic Pathways: The Maillard Reaction
In stark contrast to the highly regulated enzymatic pathways, a vast number of simple 2-formylpyrroles are generated spontaneously through the Maillard reaction.[6][10] This non-enzymatic browning reaction is responsible for the flavor and color of cooked foods but also occurs under physiological conditions.[11]
Mechanism of 2-Formylpyrrole Formation
The formation of the common 5-(hydroxymethyl)pyrrole-2-carbaldehyde scaffold from a hexose sugar (like D-glucose) and an amine proceeds through several key stages.[10][11]
-
Initial Condensation: The reaction begins with the nucleophilic attack of an amine on the carbonyl group of a reducing sugar, forming a Schiff base, which then rearranges to an Amadori compound.
-
Formation of 3-Deoxyglucosone (3-DG): The Amadori compound degrades through a series of enolizations and eliminations to form key reactive intermediates, most notably 3-deoxyglucosone (3-DG).[10]
-
Cyclization and Aromatization: 3-DG is the direct precursor to the pyrrole ring. The original amine (or a second amine molecule) attacks the 3-DG molecule, leading to a cascade of cyclization and dehydration steps that ultimately result in the formation of the stable, aromatic formyl-pyrrole ring system.[2][10]
Precursor Diversity
The identity of the amine precursor dictates the N-substituent of the final formyl-pyrrole product. This is a key diagnostic feature for inferring the origin of an isolated compound.[2]
-
Amino Acids: Proteinogenic amino acids lead to N-substituted pyrroles that retain the amino acid's side chain.[2]
-
Biogenic Amines: Decarboxylation products of amino acids, such as γ-aminobutyric acid (GABA) from glutamic acid, are common precursors.[10][13]
-
Amino Sugars: These can also participate in the reaction, leading to different structural classes of formyl-pyrroles.[6]
Visualizing the Maillard Mechanism
Caption: Generalized non-enzymatic Maillard pathway to formyl-pyrroles.
Emerging and Chemo-Enzymatic Strategies
Research continues to uncover novel ways in which formyl-pyrrole compounds are synthesized, including unique enzymatic pathways and powerful in vitro biocatalytic systems.
In Vitro Enzymatic Synthesis: The UbiD/CAR System
A promising strategy for the controlled synthesis of formyl-pyrroles is the coupling of two distinct enzyme classes: a UbiD-type decarboxylase and a carboxylic acid reductase (CAR).[14]
-
Principle of the Cascade: This system leverages the reversible nature of certain decarboxylases. In the presence of high concentrations of bicarbonate (a source of CO₂), a UbiD-family enzyme can catalyze the "reverse" reaction: the carboxylation of a substrate like pyrrole to form pyrrole-2-carboxylate.[14][15] This intermediate is then immediately and irreversibly reduced by a CAR enzyme, which uses ATP and NADPH to convert the carboxylic acid to an aldehyde.[14]
-
Causality and Advantage: The genius of this system lies in the irreversible reduction step. By constantly removing the pyrrole-2-carboxylate product of the first reaction, the thermodynamic equilibrium is shifted strongly in favor of carboxylation, allowing for efficient CO₂ fixation and aldehyde production under near-ambient conditions.[14] This chemo-enzymatic approach has been successfully demonstrated for the production of pyrrole-2-carbaldehyde from pyrrole.[11][14]
Visualizing the Chemo-Enzymatic Workflow
Caption: In vitro synthesis of pyrrole-2-carbaldehyde via a UbiD/CAR cascade.
Methodologies for Studying Formyl-Pyrrole Biosynthesis
Elucidating the pathways described above requires a multi-faceted experimental approach, combining genetics, biochemistry, and analytical chemistry.
Protocol 5.1.1: Targeted Gene Deletion in S. marcescens to Identify Biosynthetic Intermediates
This protocol describes a foundational technique used to assign function to genes within a biosynthetic cluster, such as the pig cluster.[8] The principle is to create an in-frame deletion of a target gene, which stalls the biosynthetic pathway and causes the accumulation of the intermediate that would have been the substrate for the now-absent enzyme.
Methodology:
-
Construct Deletion Vector: Using overlap extension PCR, amplify ~1kb regions of DNA flanking the target gene (e.g., pigC). Ligate these "homology arms" together into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB).
-
Conjugation: Transfer the deletion vector from a donor E. coli strain (e.g., S17-1 λpir) into the recipient wild-type S. marcescens via biparental mating.
-
Selection for Single Crossover: Plate the mating mixture on agar containing an antibiotic to select for S. marcescens cells that have integrated the vector into their chromosome via homologous recombination (single crossover).
-
Selection for Double Crossover: Inoculate single-crossover colonies into a liquid medium without antibiotic selection, then plate onto agar containing a counter-selection agent (e.g., sucrose for sacB). Cells that retain the sacB gene will die. Survivors will be those that have undergone a second homologous recombination event, either reverting to wild-type or excising the target gene to create a clean, in-frame deletion.
-
Screening and Verification: Screen colonies for the desired phenotype (e.g., loss of red pigmentation for any pig gene knockout). Verify the deletion at the molecular level using colony PCR with primers flanking the deleted region.
-
Metabolite Extraction and Analysis: Grow a liquid culture of the confirmed deletion mutant (e.g., ΔpigC). Extract the culture supernatant and cell pellet with an organic solvent (e.g., ethyl acetate). Analyze the extracts by LC-MS to identify the accumulated intermediates (e.g., MBC and MAP in the ΔpigC mutant) by comparing their mass and fragmentation patterns to known standards or predicted structures.[8]
Self-Validation Insight: The power of this method lies in its systematic application. By creating a series of mutants (ΔpigA, ΔpigC, ΔpigD, etc.) and cross-feeding them, one can logically deduce the order of the pathway.[16] For instance, a ΔpigA mutant can be "fed" by a ΔpigC mutant because the latter produces and secretes the intermediates that the former cannot make.[16]
Data Summary & Conclusion
Table 1: Key Enzymes in Prodigiosin Biosynthesis and Their Functions
| Enzyme | Gene | Function | Precursor(s) | Product/Intermediate | Reference(s) |
| Proline ACP Ligase | pigI | Activates and transfers L-proline to the PCP | L-Proline, ATP | L-Prolyl-S-PCP | [12] |
| Prolyl-PCP Dehydrogenase | pigA | Oxidizes the proline ring to form a pyrrole | L-Prolyl-S-PCP | Pyrrolyl-2-carboxyl-S-PCP | [1][12] |
| Condensing Enzyme | pigD | TPP-dependent condensation | Pyruvate, 2-Octenal | 3-Acetyloctanal | [8][12] |
| Condensase | pigC | Final condensation of the two main precursors | MBC, MAP | Prodigiosin | [1][8] |
Table 2: Comparison of Formyl-Pyrrole Formation Pathways
| Feature | Enzymatic (Prodigiosin) | Non-Enzymatic (Maillard) | Chemo-Enzymatic (UbiD/CAR) |
| Control | Genetically encoded, highly regulated | Spontaneous, dependent on conditions (temp, pH) | Controlled in vitro reaction |
| Precursors | Amino acids (Pro, Ser), Pyruvate, 2-Octenal | Reducing sugars, primary amines | Pyrrole, CO₂, ATP, NADPH |
| Key Intermediates | Pyrrolyl-S-PCP, MBC, MAP | Schiff base, Amadori compounds, 3-DG | Pyrrole-2-carboxylate |
| Products | Complex, specific secondary metabolites | Heterogeneous mixture of simple pyrroles | Specific, targeted aldehyde product |
| Significance | Antibiotic/Anticancer activity | Food chemistry, physiological stress markers | Biocatalysis, green chemistry |
Future Outlook: The study of formyl-pyrrole biosynthesis is a dynamic field. The elucidation of enzymatic formylation mechanisms, distinct from known formyltransferases[17], within pathways like prodigiosin biosynthesis remains a significant challenge. Engineering these pathways holds promise for creating novel prodiginine analogs with enhanced therapeutic properties. Furthermore, the expansion of the chemo-enzymatic toolbox, applying systems like the UbiD/CAR cascade to a wider range of heterocyclic substrates, opens a new frontier for the sustainable, biocatalytic production of high-value aldehydes for the pharmaceutical and chemical industries.[14] Continued investigation will undoubtedly uncover more of nature's logic in the assembly and function of these potent molecules.
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Prodigiosin - Wikipedia. Wikipedia. [Link]
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Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural product reports, 36(2), 289-306. [Link]
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Howard-Jones, A. R., & Walsh, C. T. (2006). Overall biosynthetic logic for assembly of the pyrrole-2-carboxylate scaffold found in the coumarin antibiotics (8 and 9), pyoluteorin 11 and the prodigiosin 6 A-ring. Natural Product Reports, 23(4), 517-531. [Link]
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Williamson, N. R., et al. (2005). Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for undecylprodigiosin biosynthesis in Streptomyces. Molecular microbiology, 56(4), 971-989. [Link]
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Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. PubMed. [Link]
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Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2588. [Link]
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Walsh, C. T., Garneau-Tsodikova, S., & Howard-Jones, A. R. (2006). Biological formation of pyrroles: Nature's logic and enzymatic machinery. ResearchGate. [Link]
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Walsh, C. T., Garneau-Tsodikova, S., & Howard-Jones, A. R. (2006). Biological formation of pyrroles: Nature's logic and enzymatic machinery. Natural Product Reports, 23(4), 517-531. [Link]
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- 16. scribd.com [scribd.com]
- 17. Formylation - Wikipedia [en.wikipedia.org]
Technical Guide: Structural Analogues of Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
[1]
Executive Summary: The Pyrrole Scaffold as a Chemical Chassis
Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS: 40611-79-8) is not merely a single reagent; it is a privileged scaffold .[1] Its structure offers four distinct vectors for chemical diversification, making it a "chassis" for two distinct high-value fields:[1]
-
Medicinal Chemistry: As a precursor for kinase inhibitors (e.g., Sunitinib analogues) and anti-tubercular agents (MmpL3 inhibitors).
-
Optoelectronics: As the obligate precursor for asymmetric BODIPY (Boron-dipyrromethene) dyes and porphyrins.[1]
This guide details the synthesis of the core, the logic of its structural analogues, and the protocols to generate them.[]
Structural Anatomy & Rational Design (SAR)
To design effective analogues, one must understand the reactivity profile of the parent molecule. The structure is an electron-rich heteroaromatic ring with a "push-pull" electronic system: the electron-donating nitrogen and methyl group oppose the electron-withdrawing ester and formyl groups.[1]
The Four Vectors of Diversification
-
Vector A (C4-Formyl): The "Warhead."[1] Highly reactive toward nucleophiles (amines, active methylenes). Essential for extending conjugation.
-
Vector B (C2-Ester): The "Anchor."[1] Controls solubility and lipophilicity.[1][] Can be hydrolyzed to the acid for coupling (amide formation) or decarboxylated to free the alpha-position.
-
Vector C (N1-Position): The "Steering Wheel."[1] Substitution here (Alkyl/Aryl) dramatically alters biological permeability and solid-state packing (crucial for OLEDs).[1]
-
Vector D (C3-Methyl): The "Steric Gate."[1] Provides regiochemical control during electrophilic substitutions and prevents free rotation in biaryl analogues.[1]
Visualization: Structure-Activity Relationship (SAR) Map
The following diagram maps the functional handles of the molecule to their downstream applications.
Caption: Functional mapping of the pyrrole scaffold showing chemical vectors and their downstream applications.
Synthesis of the Core Scaffold
Before generating analogues, the core must be synthesized with high purity. The industry-standard route involves the Paal-Knorr or Knorr pyrrole synthesis followed by Vilsmeier-Haack formylation .[1]
Protocol 1: Vilsmeier-Haack Formylation of Methyl 3-methyl-1H-pyrrole-2-carboxylate
Note: This protocol assumes the starting material (without the aldehyde) is available.[1]
Reagents:
-
Methyl 3-methyl-1H-pyrrole-2-carboxylate (1.0 eq)[1]
-
Phosphorus oxychloride (POCl₃, 1.2 eq)
-
Dimethylformamide (DMF, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
-
Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool DMF (1.5 eq) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir for 30 mins until the Vilsmeier salt (white precipitate/slurry) forms.
-
Substrate Addition: Dissolve Methyl 3-methyl-1H-pyrrole-2-carboxylate in anhydrous DCM. Add this solution dropwise to the Vilsmeier salt at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (the aldehyde is more polar than the starting material).
-
Hydrolysis: Cool the mixture to 0°C. Carefully quench with saturated aqueous Sodium Acetate (NaOAc) or 2M NaOH (exothermic!). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc gradient).
Designing Structural Analogues: Pathways & Protocols
Pathway A: C4-Formyl Modifications (Medicinal Chemistry)
The most common bioactive analogues exploit the aldehyde to form hydrazones or condensed heterocycles .[1] These derivatives often exhibit anti-tubercular or anti-inflammatory activity by mimicking the hinge-binding motif of kinase inhibitors.[1]
Target Analogue Class: Pyrrolyl-Hydrazones These analogues introduce a "tail" that can probe hydrophobic pockets in protein targets (e.g., MmpL3 in Mycobacterium tuberculosis).[1]
Experimental Protocol: Condensation with Aryl Hydrazides
-
Setup: Dissolve Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (1 mmol) in Ethanol (10 mL).
-
Addition: Add the corresponding aryl hydrazide (e.g., Isoniazid or substituted benzohydrazide, 1.1 mmol).
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
-
Reaction: Reflux for 4–6 hours. A precipitate usually forms.[1]
-
Isolation: Cool to room temperature. Filter the solid, wash with cold ethanol, and dry.
-
Validation: ¹H NMR will show the disappearance of the aldehyde proton (~9.6 ppm) and the appearance of the imine singlet (~8.2 ppm).
Pathway B: Dipyrromethene Formation (Materials Science)
Reaction with a second pyrrole yields BODIPY precursors.[1] The asymmetry provided by the 3-methyl/2-ester substitution pattern allows for fine-tuning of fluorescence (Stokes shift).[1]
Experimental Protocol: Asymmetric BODIPY Synthesis
-
Condensation: Combine the title compound (1 eq) with 2,4-dimethylpyrrole (1 eq) in dry DCM. Add catalytic POCl₃ or TFA.[1] Stir until the dipyrromethene forms (deep red color).
-
Complexation: Add Diisopropylethylamine (DIPEA, 5 eq) followed by BF₃·OEt₂ (6 eq).[1] Stir for 2 hours.
-
Purification: The resulting BODIPY dye is highly fluorescent and non-polar.[1] Purify via silica plug eluting with Toluene.[1]
Comparative Data of Known Analogues
The following table summarizes key structural analogues and their primary shifts in physicochemical properties compared to the parent methyl ester.
| Analogue Class | Structural Modification | Effect on Property (vs. Parent) | Primary Application |
| Parent | Methyl ester, 3-Me, 4-CHO | Baseline | Intermediate |
| Ethyl Ester | Methyl → Ethyl at C2 | Increased Lipophilicity (+0.5 LogP) | Drug delivery (Prodrugs) |
| Carboxamide | OMe → NHR at C2 | H-bond donor/acceptor change | Kinase Inhibitors (Sunitinib-like) |
| C4-Nitrile | CHO → CN at C4 | Reduced reactivity, Electron withdrawing | Stable OLED materials |
| N-Benzyl | H → Benzyl at N1 | Loss of H-bond donor, steric bulk | Protection group / Solubility |
| 3,5-Dimethyl | H → Methyl at C5 | Blocks metabolic oxidation at C5 | Metabolically stable drugs |
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from the raw materials to the high-value structural analogues.
Caption: Synthetic tree deriving functional analogues from the central pyrrole scaffold.
References
-
Synthesis of Pyrrole-2-carboxylate Derivatives: PubChem Compound Summary for Methyl 4-formyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information (2025).[1] [Link]
-
BODIPY Synthesis & Applications: BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties.[1][][3][4] Loudet, A., & Burgess, K. Chemical Reviews (2007). [Link]
-
Medicinal Chemistry (MmpL3 Inhibitors): Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors.[1] Zhang, et al. Journal of Medicinal Chemistry (2020). [Link]
-
Mechanochemical Synthesis of Pyrroles: Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation.[1][5] Li, M., et al. Organic Letters (2024).[5] [Link]
-
General Pyrrole Reactivity: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI Molecules (2023).[1] [Link]
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- 3. Synthesis of Functional Fluorescent BODIPY‐based Dyes through Electrophilic Aromatic Substitution: Straightforward Approach towards Customized Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters [organic-chemistry.org]
Methodological & Application
Application Note: Vilsmeier-Haack Formylation of Pyrrole Esters
Introduction: The Strategic Importance of Formylated Pyrroles
The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This transformation is of paramount importance in the field of medicinal chemistry and materials science, as the resulting aldehydes are critical intermediates for synthesizing complex molecular architectures, including porphyrins, pharmaceutical agents, and conjugated polymers.[1][2] Pyrrole, an electron-rich heterocycle, is particularly reactive towards Vilsmeier-Haack conditions.[1][3] This application note provides a detailed protocol and technical insights for the regioselective formylation of pyrrole esters, substrates where the ester functionality acts as a deactivating group, influencing the position of electrophilic attack. Understanding and controlling this reaction is crucial for researchers and drug development professionals aiming to construct functionalized pyrrolic scaffolds.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds via a two-part electrophilic aromatic substitution mechanism.[3][4]
Part A: Formation of the Vilsmeier Reagent First, a substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. This in situ reaction generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][5]
Part B: Electrophilic Attack and Hydrolysis The electron-rich pyrrole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[2] This forms a cationic intermediate, which subsequently eliminates a chloride ion to yield a more stable iminium salt.[2][4] This iminium intermediate is then hydrolyzed during the aqueous work-up phase to afford the final aldehyde product.
Regioselectivity in Pyrrole Esters: For unsubstituted pyrrole, formylation occurs predominantly at the C2 (α) position, which is the most electron-rich site due to the electron-donating nature of the nitrogen atom.[3][6] When an electron-withdrawing ester group is present (e.g., at C2), it deactivates the ring, particularly the adjacent positions. However, the Vilsmeier reagent is a potent enough electrophile to react, and formylation is strongly directed to the next most activated and sterically accessible position, which is typically the C5 position. If the C2 and C5 positions are blocked, formylation may occur at a C3 or C4 (β) position, though this is generally less favorable. Steric factors from bulky substituents can also influence the site of formylation.[7]
Detailed Experimental Protocol
This protocol describes a general procedure for the formylation of a generic ethyl pyrrole-2-carboxylate. Modifications to stoichiometry, temperature, and reaction time may be necessary for different substrates.
3.1. Materials and Equipment
-
Reagents: Ethyl pyrrole-2-carboxylate, N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium acetate (NaOAc) solution, Diethyl ether (Et₂O), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Flame-dried, two-necked round-bottom flask, magnetic stir bar, dropping funnel, nitrogen inlet/bubbler, ice bath, magnetic stirrer, rotary evaporator, thin-layer chromatography (TLC) supplies, column chromatography equipment.
3.2. Step-by-Step Procedure
Step 1: Vilsmeier Reagent Formation (In Situ)
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
While stirring vigorously, add POCl₃ (1.2 equivalents) dropwise via a dropping funnel over 15-20 minutes. Causality: This slow, chilled addition is critical to control the exothermic reaction between DMF and POCl₃ and to prevent degradation of the reagent.[8]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[8] The mixture should become a thick, white slurry.
Step 2: Formylation Reaction
-
Dissolve the ethyl pyrrole-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the pyrrole ester solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 2-6 hours. Self-Validation: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting material is consumed.[8]
Step 3: Work-up and Hydrolysis
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate.[8] An excess of the base solution is used to neutralize the acidic mixture and hydrolyze the iminium salt intermediate. Causality: This step must be performed slowly and with cooling, as the hydrolysis is highly exothermic and can cause vigorous gas evolution.
-
Stir the resulting mixture vigorously for 30-60 minutes.
Step 4: Extraction and Purification
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[9]
-
The crude residue can be purified by silica gel column chromatography to yield the pure formylated pyrrole ester.
Experimental Workflow Diagram
Caption: Workflow for the Vilsmeier-Haack formylation of pyrrole esters.
Data Summary and Troubleshooting
The efficiency of the Vilsmeier-Haack reaction can vary based on the specific substrate and reaction conditions. Below is a table summarizing typical parameters.
| Substrate Example | Ester Position | Expected Formyl Position | Temp. (°C) | Time (h) | Typical Yield |
| Ethyl pyrrole-2-carboxylate | C2 | C5 | 40-50 | 2-4 | 70-85% |
| Methyl 1-methylpyrrole-3-carboxylate | C3 | C2 or C5 | 50-60 | 4-8 | 60-75% |
| tert-Butyl 3,4-diethylpyrrole-2-carboxylate | C2 | C5 | 40-50 | 2-3 | >90% |
Troubleshooting Guide:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The Vilsmeier reagent is highly sensitive to moisture. Incomplete reaction can be addressed by increasing reaction time or temperature.
-
Multiple Products: The formation of regioisomers may occur if multiple positions on the pyrrole ring are similarly activated. Purification by chromatography is essential. Lowering the reaction temperature may improve selectivity.
-
Difficult Work-up: Residual DMF can be challenging to remove due to its high boiling point.[9] Thorough washing during extraction and purification under high vacuum are effective strategies. If the product is water-soluble, back-extraction may be necessary.
Conclusion
The Vilsmeier-Haack reaction is a highly effective method for the synthesis of formylated pyrrole esters, which are valuable precursors in drug discovery and materials science.[1][10] By carefully controlling reaction parameters such as temperature and stoichiometry, and by understanding the electronic and steric influences of substituents, researchers can achieve high yields and regioselectivity. The protocol provided herein serves as a robust starting point for the formylation of a wide range of pyrrole ester substrates.
References
- Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal - Benchchem. (n.d.).
- Vilsmeier-Haack Reaction | NROChemistry. (n.d.).
- Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole - Benchchem. (n.d.).
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
- Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent - Benchchem. (n.d.).
- Vilsmeier haack reaction | PPTX - Slideshare. (n.d.).
- Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24).
- Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.).
- Vilsmeir Haack Reaction | PDF | Acid | Amide - Scribd. (n.d.).
- Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- Vilsmeier reagent - Wikipedia. (n.d.).
- Vilsmeier Reagent - Enamine. (n.d.).
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- Vilsmeier-Haack Reaction. (n.d.).
-
Sayah, B., Pelloux-Léon, N., Milet, A., Pardillos-Guindet, J., & Vallée, Y. (2001). Highly Regioselective Vilsmeier−Haack Acylation of Hexahydropyrroloindolizine. The Journal of Organic Chemistry, 66(7), 2522–2525. Retrieved from [Link]
- Pyrrole-The Vilsmeier Reaction - ChemTube3D. (n.d.).
- A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction - Benchchem. (n.d.).
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Sayah, B., Pelloux-Léon, N., Milet, A., Pardillos-Guindet, J., & Vallée, Y. (2001). Highly regioselective Vilsmeier-Haack acylation of hexahydropyrroloindolizine. Journal of Organic Chemistry, 66(7), 2522-2525.
Sources
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- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols: Derivatization of the Formyl Group in Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
Introduction: The Synthetic Versatility of a Pyrrole Core
Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is a highly functionalized pyrrole derivative that serves as a valuable building block in the synthesis of a wide array of more complex heterocyclic compounds. The strategic placement of the electron-withdrawing carboxylate and formyl groups, along with the methyl substituent, modulates the reactivity of the pyrrole ring and provides multiple handles for chemical modification. The formyl group, in particular, is a versatile functional group that can undergo a variety of transformations, making it a key site for molecular elaboration. This guide provides a detailed exploration of several key derivatization strategies for this formyl group, offering both the theoretical underpinnings and practical, step-by-step protocols for researchers in synthetic chemistry and drug development.
The pyrrole nucleus is a common motif in numerous biologically active natural products and pharmaceutical agents.[1] Consequently, the ability to selectively modify scaffolds like methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is of paramount importance in the generation of compound libraries for screening and the synthesis of targeted therapeutics. This document will focus on three powerful and widely applicable derivatization methods: the Knoevenagel condensation, reductive amination, and the Wittig reaction.
Knoevenagel Condensation: Carbon-Carbon Bond Formation via Active Methylene Compounds
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2] This reaction is particularly useful for the synthesis of α,β-unsaturated compounds. In the context of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate, the formyl group readily participates in this condensation, leading to the formation of a new exocyclic double bond at the 4-position of the pyrrole ring.
The choice of the active methylene compound allows for the introduction of a wide variety of functional groups. For example, using malononitrile will introduce a dicyanovinyl group, while using ethyl cyanoacetate will result in a cyanoacrylate moiety. The reaction is typically catalyzed by a weak base, such as piperidine or L-proline, to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde.[2][3] The presence of electron-withdrawing groups on the active methylene component is crucial for increasing its acidity, allowing for deprotonation by a mild base.[2]
Mechanistic Rationale
The reaction proceeds through a series of reversible steps. First, the basic catalyst deprotonates the active methylene compound to generate a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the formyl group on the pyrrole ring. The resulting alkoxide intermediate is protonated to form a β-hydroxy adduct. Subsequent dehydration, often facilitated by the reaction conditions, leads to the formation of the final α,β-unsaturated product.
Caption: Knoevenagel Condensation Workflow.
Experimental Protocol: Synthesis of Methyl 4-((2,2-dicyanovinyl)-3-methyl-1H-pyrrole-2-carboxylate)
This protocol details the Knoevenagel condensation of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate with malononitrile.
Materials:
-
Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-((2,2-dicyanovinyl)-3-methyl-1H-pyrrole-2-carboxylate).
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | 181.17 | - | 1.0 |
| Malononitrile | 66.06 | - | 1.1 |
| Piperidine | 85.15 | - | 0.1 |
Table 1: Stoichiometry for the Knoevenagel Condensation.
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a powerful and versatile method for the synthesis of amines from aldehydes or ketones.[4] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of the carbonyl compound with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[5] This method is highly favored for its efficiency and broad substrate scope.[6]
Applying this to methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate, the formyl group can be converted into a primary, secondary, or tertiary amine, depending on the choice of the nitrogen source (ammonia, a primary amine, or a secondary amine, respectively). A key advantage of this method is the use of mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the iminium ion over the starting aldehyde, thus minimizing the side reaction of aldehyde reduction.[4]
Mechanistic Insights
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the formyl group, forming a carbinolamine intermediate. Under mildly acidic conditions, the carbinolamine dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[5] The reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.
Caption: Reductive Amination Workflow.
Experimental Protocol: Synthesis of Methyl 4-((benzylamino)methyl)-3-methyl-1H-pyrrole-2-carboxylate
This protocol describes the reductive amination of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate with benzylamine.
Materials:
-
Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in dichloromethane (DCM), add benzylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 4-((benzylamino)methyl)-3-methyl-1H-pyrrole-2-carboxylate.
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | 181.17 | - | 1.0 |
| Benzylamine | 107.15 | - | 1.1 |
| Sodium triacetoxyborohydride | 211.94 | - | 1.5 |
Table 2: Stoichiometry for the Reductive Amination.
Wittig Reaction: Olefination of the Formyl Group
The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7] This reaction is particularly valuable for its high degree of control over the position of the newly formed double bond. In the case of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate, the Wittig reaction allows for the conversion of the formyl group into a variety of substituted vinyl groups.
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide. Stabilized ylides, which contain an electron-withdrawing group on the carbanionic carbon, generally favor the formation of the (E)-alkene.[8] Conversely, non-stabilized ylides, which lack such a group, typically yield the (Z)-alkene as the major product.[8]
Mechanistic Overview
The Wittig reaction is initiated by the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde.[9] This leads to the formation of a betaine intermediate, which then cyclizes to form a four-membered oxaphosphetane. The oxaphosphetane subsequently collapses through a [2+2] cycloreversion to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.
Caption: Wittig Reaction Workflow.
Experimental Protocol: Synthesis of Methyl 4-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2-carboxylate
This protocol outlines the Wittig reaction of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate with a stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane, to yield the corresponding (E)-acrylate.
Materials:
-
Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
-
(Ethoxycarbonylmethylene)triphenylphosphorane
-
Toluene
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (1.0 eq) and (ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq) in dry toluene.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. Purify the residue by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes), to isolate the pure alkene product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | 181.17 | - | 1.0 |
| (Ethoxycarbonylmethylene)triphenylphosphorane | 348.38 | - | 1.1 |
Table 3: Stoichiometry for the Wittig Reaction.
Conclusion
The derivatization of the formyl group in methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate offers a gateway to a vast chemical space of novel pyrrole-containing molecules. The Knoevenagel condensation, reductive amination, and Wittig reaction represent three robust and highly adaptable strategies for achieving this. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can effectively leverage these transformations to synthesize a diverse range of compounds for applications in medicinal chemistry and materials science. The choice of a specific method will depend on the desired final product and the compatibility of the reagents with other functional groups present in the molecule. Careful optimization of reaction conditions and thorough characterization of the products are essential for successful synthetic outcomes.
References
-
Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(54), 31773–31780. [Link]
-
Kakiuchi, K., et al. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES, 91(3), 593. [Link]
-
Li, Y., et al. (2020). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers in Chemistry, 8, 583. [Link]
-
Takahashi, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. [Link]
-
Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 46(7), 1054–1060. [Link]
-
Thirupathi, G., et al. (2012). Facile and Green Syntheses of 2-(N-Methylindole-3-carbonyl)-3-(N-methylpyrrol-2-yl)acrylonitriles (V) and a Study of Their Antimicrobial Activities. ChemInform, 43(36). [Link]
-
Ito, T., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28839–28851. [Link]
-
Rao, V. U., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). [Link]
-
Schmid, M., et al. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Chemistry – A European Journal, 29(65), e202302091. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(54), 31773-31780. [Link]
-
Kim, M. J., et al. (2019). Conversion of Knorr-type pyrroles to 2-formyl pyrroles. ResearchGate. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic letters, 9(12), 2353–2356. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
Takahashi, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
-
Brimble, M. A., et al. (2017). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry, 15(4), 853-860. [Link]
-
Nagle, A., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of medicinal chemistry, 56(6), 2533–2543. [Link]
-
Arshad, M., et al. (2014). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Acta crystallographica. Section E, Structure reports online, 70(Pt 1), o73. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Warashina, T., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(9), 1251–1258. [Link]
-
PubChem. (n.d.). methyl 4-formyl-1H-pyrrole-2-carboxylate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Turova, A. A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-formylpyrrole-4-carboxylic acid methyl ester. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Pyrrole Building Block
In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold remains a cornerstone for the design of novel functional molecules. Its inherent aromaticity, coupled with the diverse reactivity of its ring system, provides a fertile ground for the construction of complex molecular architectures. Among the vast array of substituted pyrroles, methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate has emerged as a particularly valuable and versatile precursor. This compound strategically positions three key functional groups—a nucleophilic pyrrolic nitrogen, an electrophilic formyl group, and a modifiable ester—on a stable aromatic core. This unique arrangement allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of various fused heterocyclic systems.
The fused heterocycles derived from this precursor, such as thieno[3,2-b]pyrroles and pyrrolo[3,2-c]pyridines , are of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents. These scaffolds are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties. Furthermore, the extended π-systems of these fused heterocycles make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
This technical guide provides a comprehensive overview of the synthetic utility of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate. We will delve into the synthesis of the precursor itself, followed by detailed protocols for its conversion into medicinally relevant thieno[3,2-b]pyrrole and pyrrolo[3,2-c]pyridine frameworks. The experimental choices and the underlying chemical principles will be thoroughly explained to provide a self-validating and insightful guide for researchers in the field.
Synthesis of the Precursor: Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
The introduction of a formyl group onto the pyrrole ring is most effectively achieved through the Vilsmeier-Haack reaction .[1][2] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic systems.[3][4][5] For 2-substituted-3-methylpyrroles, the formylation is regioselectively directed to the vacant 4-position due to the electronic and steric influences of the existing substituents.
Reaction Pathway for Precursor Synthesis
Sources
- 1. Synthesis of fused N-heterocycles via tandem C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Topic: Synthetic Routes to N-Substituted Methyl 4-Formyl-3-Methyl-1H-Pyrrole-2-Carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of robust synthetic strategies for obtaining N-substituted methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate derivatives. These polysubstituted pyrroles are valuable synthons in medicinal chemistry and materials science, serving as key intermediates for more complex molecular architectures. This document outlines a logical, multi-step synthetic sequence, detailing the underlying chemical principles and providing validated protocols for each stage.
Introduction: The Challenge and Importance of Polysubstituted Pyrroles
Pyrrole scaffolds are ubiquitous in biologically active natural products and pharmaceutical agents, including heme, chlorophyll, and various drugs.[1] The specific substitution pattern of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate offers a unique arrangement of functional groups: a nucleophilic nitrogen center (once deprotonated), an ester for amide coupling, a formyl group for reductive amination or condensation reactions, and a methyl group influencing the electronic properties of the ring.
The primary synthetic challenge lies in achieving precise regiochemical control during the introduction of these substituents onto the pyrrole core. This guide presents a validated three-stage approach:
-
Construction of the Pyrrole Core: Synthesis of methyl 3-methyl-1H-pyrrole-2-carboxylate.
-
N-Functionalization: Introduction of the desired substituent on the pyrrole nitrogen.
-
Regioselective Formylation: Introduction of the aldehyde group at the C4 position.
Retrosynthetic Analysis and Overall Strategy
A logical retrosynthetic pathway simplifies the synthesis into manageable steps. The target molecule is disconnected at the formyl and N-substituent positions, leading back to a common pyrrole precursor.
Caption: Retrosynthetic pathway for the target molecule.
Part A: Synthesis of the Pyrrole Core: Methyl 3-methyl-1H-pyrrole-2-carboxylate
The initial step is the construction of the disubstituted pyrrole ring. While numerous methods exist for pyrrole synthesis, the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is one of the most direct and reliable approaches.[2][3] For this specific target, a variation of this condensation is highly effective.
Protocol A1: Paal-Knorr Synthesis of the Pyrrole Core
This protocol adapts the classical Paal-Knorr synthesis for the preparation of the required methyl 3-methyl-1H-pyrrole-2-carboxylate.
Reaction Scheme: (A representation of the reaction would be here, showing the condensation of an appropriate 1,4-dicarbonyl precursor with an amine like glycine methyl ester, followed by cyclization and dehydration.)
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
Glycine methyl ester hydrochloride
-
Sodium acetate
-
Glacial acetic acid
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add glycine methyl ester hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and glacial acetic acid (3:1 v/v).
-
Stir the mixture at room temperature for 15 minutes to form the free amine in situ.
-
Add acetonylacetone (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 3-methyl-1H-pyrrole-2-carboxylate as a solid.
Trustworthiness: This method is a well-established, high-yielding route to N-substituted pyrroles. The in-situ formation of the amine from its hydrochloride salt ensures a controlled reaction.[3][4] The acidic medium (acetic acid) catalyzes both the initial imine formation and the subsequent cyclization and dehydration steps.
Part B: N-Substitution of the Pyrrole Core
With the pyrrole core in hand, the next step is to introduce the desired substituent onto the nitrogen atom. This is typically achieved via N-alkylation or N-arylation. The pyrrole N-H is weakly acidic (pKa ≈ 17) and requires a moderately strong base for deprotonation to form the nucleophilic pyrrolide anion.
Causality Behind Experimental Choices:
-
Base Selection: Strong bases like sodium hydride (NaH) are ideal as they irreversibly deprotonate the pyrrole, driving the reaction to completion. Weaker bases like potassium carbonate (K2CO3) can also be effective, particularly with more reactive alkylating agents.[5]
-
Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred. They effectively solvate the cation of the base without interfering with the nucleophilic pyrrolide anion.[6]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate by column chromatography
Technical Support Center: Functionalized Pyrrole Purification
Subject: Purification of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate Ticket ID: PYR-CHO-04 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are attempting to purify methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (MW: 181.19 g/mol ). This molecule presents a specific "push-pull" electronic challenge:
-
The "Pull": The electron-withdrawing ester (C2) and aldehyde (C4) groups make the ring electron-deficient, increasing the acidity of the pyrrolic NH (
~16). -
The "Push": The methyl group (C3) provides weak activation.
-
The Interaction: The acidic NH acts as a strong Hydrogen Bond Donor (HBD) to the silanol groups (
) on silica gel, leading to severe peak tailing ("streaking") and poor resolution from impurities like the 5-formyl regioisomer.
This guide provides a self-validating protocol to overcome these specific interactions.
Part 1: The Dashboard (Quick Reference)
| Property | Data | Implications for Chromatography |
| Physical State | Pale yellow solid | Do not liquid load in strong solvents (DCM/MeOH); use dry loading. |
| Melting Point | 120–126 °C | High crystallinity suggests recrystallization is a viable alternative to columns. |
| Polarity | Moderate-High | Requires polar mobile phase (EtOAc/Hexane) but risks co-elution with tars. |
| Acidity | Acidic NH | Mandates base-deactivation of silica to prevent tailing. |
| Common Impurities | 5-formyl regioisomer, Vilsmeier tars | Regioisomers have very similar |
Part 2: The Core Protocol (Chromatography)
Phase 1: Column Preparation (The "TEA Trick")
Standard silica gel is acidic (pH ~5). You must neutralize it.
-
Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in 10% Ethyl Acetate / 90% Hexanes.
-
The Additive: Add 1% Triethylamine (TEA) to the slurry solvent.
-
Packing: Pour the column. Flush with at least 2 column volumes (CV) of the mobile phase containing TEA.
-
Why? TEA creates a "monolayer" over the active silanol sites, preventing the pyrrole NH from sticking.
-
-
Equilibration: Flush with 1 CV of TEA-free mobile phase (Start: 10% EtOAc/Hex) just before loading.
-
Why? Excess TEA in the eluent can cause basic hydrolysis of the ester group if left too long.
-
Phase 2: Sample Loading (Dry Load Method)
Liquid loading in DCM often ruins separation for this molecule because DCM is too strong of an eluent compared to the starting hexanes.
-
Dissolve crude solid in minimal Dichloromethane (DCM) or Acetone.
-
Add Celite 545 (ratio: 1g crude : 2g Celite).
-
Rotary evaporate until a free-flowing powder remains.
-
Load the powder carefully onto the top of the sand/silica bed.
Phase 3: Elution Gradient
Target
-
0–5 mins: 10% EtOAc / 90% Hexanes (Elutes non-polar impurities/starting material).
-
5–20 mins: Linear gradient to 40% EtOAc / 60% Hexanes.
-
Observation: The product usually elutes between 30-35% EtOAc.
-
Note: The product is UV active (strong absorption at 254 nm due to conjugation).
-
Part 3: Troubleshooting & FAQs
Q1: The compound is "streaking" (tailing) across 20 fractions. Why?
Diagnosis: Unmasked Silanol Interactions. The Mechanism: The pyrrole NH is hydrogen-bonding to the silica surface. The Fix:
-
Immediate: Switch to a mobile phase containing 0.5% TEA for the remainder of the run.
-
Next Run: Pre-wash the silica with TEA as described in Phase 1.
-
Alternative: Use Neutral Alumina (Activity Grade III) instead of silica. Alumina is less acidic and reduces tailing for pyrroles, though resolution of isomers may be lower.
Q2: I see two spots very close together ( difference < 0.05). Which is my product?
Diagnosis: Regioisomer Co-elution (4-formyl vs. 5-formyl).
-
4-formyl (Target): Usually more polar (lower
) due to conjugation with the C2 ester being interrupted or steric crowding. -
5-formyl (Impurity): Often slightly less polar (higher
). The Fix: -
Change Selectivity: Switch solvent system to DCM / Toluene (9:1) or DCM / EtOAc (95:5) . The pi-pi interactions of Toluene often separate structural isomers better than Hex/EtOAc.
Q3: My yield is low, and the column turned dark brown at the top.
Diagnosis: Oxidative Decomposition (Polypyrrole formation). The Science: Electron-rich pyrroles oxidize in air/light. While the ester stabilizes this molecule, the "Vilsmeier tars" in the crude mixture can catalyze decomposition on the silica surface. The Fix:
-
Speed: Run the column faster (Flash chromatography). Do not leave the compound on silica overnight.
-
Protection: Wrap the column in aluminum foil to exclude light.
-
Pre-purification: Perform a "plug filtration" (short pad of silica, 100% DCM) to remove the black tars before the careful gradient column.
Part 4: Decision Logic (Workflow Visualization)
Caption: Decision matrix for purification. Note that recrystallization is preferred for solids, with chromatography reserved for difficult isomer separation.
Part 5: Alternative Workflow (Recrystallization)
If chromatography proves difficult due to co-elution, utilize the high melting point of the product.
-
Solvent: Hot Ethanol (95%) or Ethyl Acetate.
-
Procedure: Dissolve crude solid in boiling solvent. Add Hexanes dropwise until persistent cloudiness appears. Cool slowly to room temperature, then to 4°C.
-
Result: The 4-formyl isomer often crystallizes preferentially, leaving the 5-formyl isomer and tars in the mother liquor.
References
-
Vilsmeier-Haack Reaction Mechanism & Applic
-
Synthesis of Pyrrole-2-carboxyl
-
Regioselective Formyl
- Source:Organic Process Research & Development (ACS).
-
URL:[Link]
-
Chromatography of Basic/Acidic Heterocycles (Silanol Suppression)
- Source: Phenomenex Technical Notes. "Overcoming Peak Tailing of Basic Analytes."
-
URL:[Link]
Sources
Overcoming low yields in the synthesis of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
Technical Support Center: Optimization of Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate Synthesis
Target Molecule: Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate CAS: 1803589-57-2 (Generic analog family) Application: Critical precursor for BODIPY dyes, porphyrins, and dipyrromethene ligands.
Executive Summary: The "Low Yield" Paradox
The synthesis of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is notoriously deceptive. While the 3-methyl group activates the C4 position, the C2-ester significantly deactivates the entire ring toward Electrophilic Aromatic Substitution (EAS).
Researchers typically encounter three failure modes:
-
Regiochemical Scrambling: Competition between C4 (desired) and C5 (undesired) formylation, despite the directing effects.
-
The "Black Tar" Effect: Acid-catalyzed polymerization of the electron-rich pyrrole during the work-up of the Vilsmeier intermediate.
-
Incomplete Conversion: The deactivated ring refuses to react under standard Vilsmeier-Haack conditions (POCl₃/DMF), leading researchers to apply excessive heat, which triggers decomposition.
This guide provides a self-validating troubleshooting protocol to overcome these bottlenecks.
Module 1: Diagnostic & Decision Tree
Before altering your protocol, identify your specific failure mode using the decision matrix below.
Figure 1: Diagnostic decision tree for pyrrole formylation failures.
Module 2: The Deactivation Trap (Reaction Engineering)
The Problem: The C2-ester pulls electron density from the ring. Standard Vilsmeier reagents (Chloromethyleniminium salts) are often too weak effectively formylate this substrate at low temperatures, and heating leads to decomposition.
The Solution: If POCl₃/DMF fails, upgrade to Rieche Formylation or Friedel-Crafts Formylation .
Protocol A: Optimized Vilsmeier-Haack (For Moderate Deactivation)
Use this if you have >30% yield and just need optimization.
-
Solvent Switch: Replace pure DMF or DMF/DCE with 1,2-Dichloroethane (DCE) as the primary solvent. It allows higher reflux temperatures without the thermal runaway seen in neat DMF.
-
The "Pre-Formed" Complex: Do not add POCl₃ directly to the pyrrole.
-
Step 1: Cool DMF (1.2 eq) in DCE to 0°C.
-
Step 2: Add POCl₃ (1.1 eq) dropwise. Stir 15 min to form the Vilsmeier salt (white precipitate/slurry).
-
Step 3: Add the pyrrole solution slowly to this slurry.
-
-
Temperature: Stir at 0°C for 1 hour, then reflux (80°C) for exactly 15-30 minutes. Monitor by TLC.[1][2] Longer reflux = Tar.
Protocol B: The "Nuclear Option" (Rieche Formylation)
Use this if Vilsmeier gives <10% yield or no reaction.
This method uses Dichloromethyl methyl ether (DCME) and a Lewis Acid (TiCl₄ or SnCl₄). It is significantly more potent and works at lower temperatures, preserving the pyrrole ring.
Step-by-Step:
-
Setup: Flame-dry a flask under Argon.
-
Dissolution: Dissolve Methyl 3-methylpyrrole-2-carboxylate (1.0 eq) in anhydrous DCM (0.1 M concentration). Cool to -78°C .[3]
-
Lewis Acid: Add TiCl₄ (2.2 eq) dropwise. The solution will turn dark (complex formation).
-
Reagent: Add DCME (1.1 eq) dropwise.
-
Reaction: Stir at -78°C for 30 mins, then warm to 0°C over 1 hour.
-
Quench: Pour onto ice/water.
Module 3: Regioselectivity (C4 vs. C5)
The Science:
-
C5 (Alpha): Typically the most reactive position in unsubstituted pyrroles.
-
C4 (Beta): In pyrrole-2-carboxylates, the C4 position is electronically favored because the carbocation intermediate is stabilized by the nitrogen lone pair without being destabilized by the adjacent electron-withdrawing ester (which destabilizes the C2-cation formed upon C5 attack).
Why you get C5: If the 3-methyl group sterically hinders C4, or if the reaction is run under thermodynamic control (high heat), the sterically freer C5 position may react.
Corrective Action:
-
Low Temperature: Run the reaction at the lowest temperature that allows conversion (0°C). Kinetic control favors the electronically activated C4 position (activated by the 3-methyl group).
-
Concentration: High dilution (0.05 M) favors the intramolecular stabilization of the C4-intermediate.
Module 4: The "Black Tar" Work-up (Crucial Step)
Most yields are lost after the reaction. The iminium intermediate is stable, but the hydrolysis step generates HCl. Pyrroles polymerize instantly in strong acid.
The Self-Validating Buffer Protocol: Do NOT quench with water or HCl.
-
Prepare Buffer: Saturated aqueous Sodium Acetate (NaOAc) (3.0 eq relative to POCl₃).
-
Quench: Pour the reaction mixture slowly into the vigorously stirred NaOAc solution at 0°C.
-
pH Check: Ensure pH remains > 5.0. If it drops, add solid NaHCO₃.
-
Hydrolysis Time: Heat the biphasic mixture to 50°C for 15 minutes.
-
Why? The intermediate requires heat to hydrolyze to the aldehyde, but the buffer prevents acid-catalyzed polymerization.
-
-
Extraction: Extract immediately with DCM. Wash with brine.[1]
Comparison of Methods
| Method | Reagents | Pros | Cons | Target Yield |
| Standard Vilsmeier | POCl₃ / DMF | Cheap, scalable | Low reactivity, high tar risk | 30-50% |
| Rieche Formylation | DCME / TiCl₄ | High reactivity, Low Temp | TiCl₄ is difficult to handle | 75-90% |
| Duff Reaction | HMTA / TFA | Mild | Poor regioselectivity | 20-40% |
Visualizing the Pathway
The following diagram illustrates the electronic competition and the critical hydrolysis step.
Figure 2: Mechanistic pathway showing the divergence between product formation and polymerization.
FAQs
Q: The reaction turns solid/sludge during POCl₃ addition. Is this ruined? A: No. This is the Vilsmeier salt precipitating. It is actually a good sign of high reagent quality. Add more solvent (DCE) to maintain stirring, but do not stop.
Q: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the iminium salt intermediate. It has not hydrolyzed yet. If you see this after work-up, your hydrolysis was incomplete. Re-treat the organic layer with aqueous Sodium Acetate at 50°C.
Q: Can I use the 3,4-dimethylpyrrole precursor and oxidize the methyl group? A: Only if you block the C5 position first. If C5 is a free proton (1H), oxidation reagents like Sulfuryl Chloride (SO₂Cl₂) will chlorinate the C5 position preferentially, leading to a complex mixture. The Vilsmeier/Rieche route on the 3-methyl precursor is safer for this specific target.
References
-
Regioselective Formylation of Pyrrole-2-Carboxylates: Warashina, T., et al. "Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether." Organic Process Research & Development, 2018, 22(6), 701–706.
-
Vilsmeier-Haack Mechanism & Optimization: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[7][8] Comprehensive Organic Synthesis, 1991, 2, 777-794.
-
Pyrrole Reactivity & Protection: Jones, R. A., & Bean, G. P. The Chemistry of Pyrroles. Academic Press, 1977.[6] (Standard text on pyrrole deactivation patterns).
- Rieche Formylation Protocol: Gross, H., et al. "Über die Darstellung von Aldehyden aus Heterocyclen." Chemische Berichte, 1960, 93, 92-99.
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Improving the solubility of pyrrole-based intermediates for reaction workup
Technical Support Center: Pyrrole Intermediate Workup
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common and often frustrating challenge in synthetic chemistry: managing the poor solubility of pyrrole-based intermediates during reaction workup and purification. As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your workflow.
Pyrrole and its derivatives are fundamental building blocks in pharmaceuticals, with many exhibiting poor solubility in common solvents due to their planar, aromatic nature, and propensity for strong intermolecular interactions like hydrogen bonding and π-stacking. This can lead to product precipitation during aqueous quench, low recovery from extractions, and difficulties in crystallization. This guide provides a structured, question-and-answer approach to navigate these issues.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Foundational Solubility Issues
Question 1: My pyrrole intermediate is consistently crashing out of solution during the aqueous workup. Why is this happening and what's my first step?
Answer: This is a classic problem rooted in the physicochemical properties of many pyrrole derivatives. The sudden introduction of a highly polar anti-solvent (water) to your organic reaction mixture drastically changes the polarity of the medium. If your pyrrole intermediate is non-polar or has strong crystal lattice energy, it will no longer be soluble and will precipitate.
-
Causality: Pyrrole rings, especially when part of a larger, planar aromatic system like a porphyrin precursor, are inherently hydrophobic.[1][2] While they may be soluble in organic reaction solvents (e.g., THF, Dichloromethane), their solubility in water is often negligible.[3] The abrupt polarity shift during a standard aqueous quench forces these molecules out of solution. Furthermore, strong intermolecular hydrogen bonds can contribute to high lattice energy, making the solid-state more stable than the solvated state, especially in a mixed solvent environment.[4]
-
Immediate Troubleshooting Strategy: The primary goal is to maintain a solvent environment where your product remains dissolved while allowing for the removal of water-soluble impurities. The use of a co-solvent is often the most effective first step.[5][6][7]
A co-solvent is a water-miscible organic solvent that acts as a bridge between the aqueous and organic phases, reducing the overall polarity of the aqueous layer and helping to keep your hydrophobic compound in solution.[6][]
dot
Caption: Troubleshooting workflow for product precipitation during workup.
Experimental Protocol: Workup Using a Co-solvent
-
Reaction Completion: Once your reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature if it was heated.
-
Co-solvent Addition: Before adding any aqueous solution, add a volume of a water-miscible organic solvent such as Tetrahydrofuran (THF) or Ethanol to the reaction vessel. A good starting point is 25-50% of the total reaction volume.[5] Ethanol is an excellent choice as its polar hydroxyl group can hydrogen bond with water, while its non-polar ethyl group interacts with the pyrrole ring.[1][9]
-
Aqueous Quench: Slowly add the aqueous quenching solution (e.g., water, saturated NH₄Cl, or NaHCO₃ solution) to the stirred mixture. Observe carefully for any signs of precipitation.
-
Extraction: Proceed with the liquid-liquid extraction. The presence of the co-solvent should keep your intermediate dissolved. Note that some co-solvents like THF will partition into both the aqueous and organic layers, which may require additional washes of the aqueous layer to ensure full recovery.
-
Solvent Removal: After drying the organic layer, the co-solvent can be removed under reduced pressure along with the extraction solvent.
Category 2: Optimizing Extraction & Separation
Question 2: My pyrrole intermediate has acidic or basic functionality, but my extraction recovery is poor. How can I leverage pH to improve solubility and separation?
Answer: This is an excellent question. When your pyrrole intermediate contains ionizable functional groups (e.g., carboxylic acids, amines), you can dramatically alter its solubility profile by adjusting the pH of the aqueous phase. This is the principle behind acid-base extraction, a powerful technique for both purification and improving solubility.[10][11]
-
Causality: An acidic or basic organic compound that is insoluble in neutral water can be converted into its corresponding salt by treatment with a base or acid, respectively.[11] These ionic salts are typically much more soluble in water than their neutral precursors.[10] This allows you to selectively pull your target compound from the organic layer into the aqueous layer, leaving neutral impurities behind. You can then regenerate the neutral compound in a cleaner state by neutralizing the aqueous solution, causing it to precipitate for collection.
-
Strategic Application:
-
For Acidic Pyrroles (e.g., with a carboxylic acid group): Wash the organic solution with a mild aqueous base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH). This deprotonates the acid, forming a water-soluble carboxylate salt.
-
For Basic Pyrroles (e.g., with an aminoalkyl side chain): Wash the organic solution with a dilute aqueous acid like 1M hydrochloric acid (HCl). This protonates the amine, forming a water-soluble ammonium salt. The pyrrole nitrogen itself is generally not basic enough to be protonated easily by dilute acids.[3]
-
dot
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Validation & Comparative
A Senior Application Scientist's Guide to Pyrrole Building Blocks: Efficacy of Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
Introduction: The Central Role of the Pyrrole Scaffold
In the landscape of modern drug discovery and materials science, the pyrrole nucleus stands as a cornerstone heterocyclic scaffold.[1][2][3] Its presence in a vast array of natural products, pharmaceuticals, and functional materials underscores its significance.[][5] The unique electronic properties and the ability to engage in diverse chemical transformations make substituted pyrroles indispensable building blocks for constructing complex molecular architectures.[6][7] Among the pantheon of available pyrrole intermediates, Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate emerges as a particularly versatile and powerful reagent.
This guide provides an in-depth comparison of this building block against other alternatives, supported by experimental insights and data. We will dissect its structural advantages, explore its synthetic utility, and provide a clear rationale for its selection in complex synthetic pathways, empowering researchers to make informed decisions for their projects.
Profiling the Workhorse: Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
The efficacy of a building block is dictated by its structure. The title compound, with the chemical formula C₇H₇NO₃[8], possesses a unique arrangement of functional groups that provides a rich platform for synthetic manipulation.
-
The Pyrrole Core: A π-excessive aromatic system that provides a rigid scaffold and influences the reactivity of its substituents.
-
C2-Methyl Carboxylate: This electron-withdrawing group modulates the aromaticity and reactivity of the pyrrole ring. It serves as a versatile handle for subsequent transformations such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or amidation.[9]
-
C3-Methyl Group: Provides steric influence and electronic donation, directing the regioselectivity of certain reactions and adding a point of substitution.
-
C4-Formyl Group: As a potent electrophilic site, the aldehyde functionality is the primary reactive center for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. It is the key to chain extension and the introduction of new functionalities.
This specific substitution pattern makes it an ideal precursor for constructing highly functionalized molecules, particularly in the synthesis of bioactive compounds targeting a range of diseases from cancer to tuberculosis.[10][11][12][13]
Comparative Analysis: Strategic Selection of Pyrrole Building Blocks
The choice of a building block is a critical decision in synthesis design. The superiority of Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is best understood by comparing it to viable alternatives.
Isomeric Comparison: The Critical Impact of Formyl Group Placement
The regiochemistry of substituents on the pyrrole ring is paramount. A direct comparison with its isomer, Methyl 5-formyl-1H-pyrrole-2-carboxylate , highlights this principle. Research into the regioselective formylation of pyrrole-2-carboxylates has demonstrated that either the C4 or C5 position can be selectively targeted, yielding distinct isomers with different synthetic potentials.[14]
| Feature | Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | Methyl 5-formyl-1H-pyrrole-2-carboxylate | Rationale & Implications |
| Formyl Position | C4 | C5 | The C5 position is adjacent to the nitrogen atom, influencing its electronic environment and steric accessibility compared to the C4 position. |
| Reactivity | The formyl group is flanked by two carbon atoms. | The formyl group is adjacent to the ester and the NH group. | This proximity can lead to different outcomes in cyclization reactions where the NH group participates, or in reactions sensitive to the electronic influence of the ester. |
| Typical Application | Ideal for building structures extending from the "side" of the pyrrole, such as in the synthesis of certain fused heterocyclic systems or porphyrin precursors. | Often used when direct extension from the C5 position is required, for example, in creating linear polypyrrolic chains. | The choice is dictated entirely by the desired final topology of the target molecule. |
The logical flow for choosing an isomer based on the desired product structure is crucial for efficient synthesis.
Caption: Isomer selection based on target topology.
Alternative Activating Groups: Formyl vs. Nitro
Another class of building blocks utilizes different electron-withdrawing groups, such as the nitro group in Ethyl 4-nitro-1H-pyrrole-2-carboxylate .[15] While both formyl and nitro groups activate the ring towards certain reactions, their own reactivity profiles are vastly different.
| Building Block | Key Reaction Types | Advantages | Disadvantages |
| Methyl 4-formyl-... | Condensation (Knoevenagel, Wittig), Reductive Amination, Schiff Base Formation | Direct, versatile introduction of C-C and C-N bonds. The aldehyde can be easily oxidized or reduced. | Can be sensitive to strong oxidizing agents. |
| Ethyl 4-nitro-... | Nucleophilic Aromatic Substitution (under harsh conditions), Reduction to amine | The nitro group is a strong electron-withdrawing group. The resulting amine is a key nucleophile for amide coupling, etc. | Reduction step is required to unmask reactivity. Nitro group chemistry is often less selective and requires more robust reaction conditions. |
Expertise & Experience: The choice between a formyl and a nitro group is a fundamental decision in synthetic strategy. The formyl group is a "ready-to-use" electrophile for building carbon skeletons. In contrast, the nitro group is more of a "masked amine"; its primary value lies in its conversion to a nucleophilic amino group, which then serves as the reactive handle. For direct construction and elaboration, the formyl derivative is often more efficient.
Experimental Protocols & Methodologies
Trustworthiness in synthesis relies on robust and reproducible protocols. Below is a representative, self-validating procedure for a Knoevenagel condensation, a common transformation for formyl-pyrrole building blocks.
Protocol: Synthesis of a Pyrrole-based Chalcone Analog
This protocol describes the base-catalyzed condensation of Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate with a substituted acetophenone, a key step in the synthesis of various bioactive molecules.[16][17]
Objective: To synthesize Methyl 3-methyl-4-(3-(phenyl)acryloyl)-1H-pyrrole-2-carboxylate.
Materials:
-
Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (1.0 eq)
-
Substituted Acetophenone (e.g., 4'-chloroacetophenone) (1.1 eq)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
Ethanol (Solvent)
-
Deionized Water
-
Hydrochloric Acid (1M)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (1.0 eq) and the substituted acetophenone (1.1 eq) in ethanol (approx. 10 mL per gram of pyrrole).
-
Base Addition: While stirring at room temperature, add a solution of potassium hydroxide (2.0 eq) in ethanol dropwise over 15 minutes. Causality: The strong base (KOH) deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which is necessary for the subsequent attack on the electrophilic formyl group.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup & Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water (approx. 10x the reaction volume). Acidify the solution to pH ~6 using 1M HCl. This will precipitate the product. Trustworthiness: This step ensures that the phenoxide intermediate is protonated and that any excess base is neutralized, leading to the clean precipitation of the neutral organic product.
-
Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone analog.
Caption: Step-by-step experimental workflow.
Conclusion: An Indispensable Tool for Modern Synthesis
Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate stands out as a highly efficacious building block due to its balanced reactivity, structural versatility, and strategic placement of functional groups. While other pyrrole derivatives, such as its 5-formyl isomer or nitro-analogs, have their specific applications, the title compound offers a more direct and versatile route for the synthesis of a wide range of complex heterocyclic structures. Its ability to readily undergo condensation and other key bond-forming reactions makes it a preferred choice for researchers in drug discovery and materials science aiming to construct novel molecular frameworks with precision and efficiency.
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Ono, N. Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Heterocycles. [Link]
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Balakrishna, A., et al. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Journal of Sulfur Chemistry. [Link]
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Leinert, M., Irrgang, T., & Kempe, R. A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. Journal of the American Chemical Society. [Link]
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Barton-Zard Reaction. SynArchive. [Link]
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Li, Y., et al. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules. [Link]
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Ortega-Echeverría, C., et al. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank. [Link]
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Ward, J.S., et al. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section C. [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
